molecular formula C23H28N6O3 B11228177 furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone

furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone

Cat. No.: B11228177
M. Wt: 436.5 g/mol
InChI Key: ILSYSVUIIXOLHS-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE is a complex organic compound that features a furan ring, a methoxyphenyl group, a tetrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE typically involves multiple steps, including the formation of the furan ring, the methoxyphenyl group, and the tetrazole ring, followed by their coupling with the piperazine ring. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Methoxyphenyl Group:

    Formation of the Tetrazole Ring: This can be synthesized via the cycloaddition of azides with nitriles.

    Coupling Reactions: The final step involves coupling the furan, methoxyphenyl, and tetrazole moieties with the piperazine ring using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, the tetrazole ring can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the furan and tetrazole rings.

    4-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a tetrazole ring.

Uniqueness

1-(FURAN-2-CARBONYL)-4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERAZINE is unique due to the presence of both the furan and tetrazole rings, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H28N6O3

Molecular Weight

436.5 g/mol

IUPAC Name

furan-2-yl-[4-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H28N6O3/c1-31-19-9-7-18(8-10-19)29-22(24-25-26-29)23(11-3-2-4-12-23)28-15-13-27(14-16-28)21(30)20-6-5-17-32-20/h5-10,17H,2-4,11-16H2,1H3

InChI Key

ILSYSVUIIXOLHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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